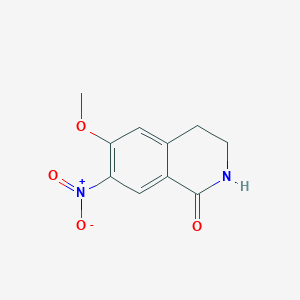
1,5-Diphenyl-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This compound is characterized by the presence of phenyl groups at positions 1 and 5, and a hydroxyl group at position 4. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of phenylhydrazine with benzoylacetone under acidic conditions yields this compound . Another method involves the reaction of 1,3-diphenyl-2-propen-1-one with hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
Oxidation: 1,5-Diphenyl-1H-pyrazol-4-one.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the functional groups introduced.
Applications De Recherche Scientifique
1,5-Diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The compound can also induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
1,5-Diphenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazol-5-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Phenyl-3-methyl-1H-pyrazol-5-ol: This derivative has a methyl group at position 3 instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
89193-21-5 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-11-16-17(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11,18H |
Clé InChI |
LAFNTELCHJNPCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)




![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)


![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)

